![molecular formula C19H17BrN2O3 B2894813 (2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile CAS No. 724748-15-6](/img/structure/B2894813.png)
(2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile is a synthetic organic molecule characterized by its complex structure, which includes a furan ring, a brominated phenyl group, a morpholine moiety, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Starting from a suitable precursor, such as a substituted phenyl acetic acid, the furan ring can be constructed via cyclization reactions.
Coupling Reactions: The furan ring can be coupled with the brominated phenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Morpholine Introduction: The morpholine moiety can be introduced via nucleophilic substitution reactions.
Formation of the Nitrile Group: The nitrile group can be introduced through dehydration of an amide or via a cyanation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology and Medicine
The compound’s potential biological activity, due to the presence of the morpholine and nitrile groups, makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In materials science, the compound could be used in the development of new materials with specific electronic or optical properties. Its structural features might contribute to the design of polymers or other advanced materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group suggests potential interactions with nucleophilic sites in biological molecules, while the morpholine moiety could enhance its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-3-[5-(2-chloro-4-methylphenyl)furan-2-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile
- (2E)-3-[5-(2-fluoro-4-methylphenyl)furan-2-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile
- (2E)-3-[5-(2-iodo-4-methylphenyl)furan-2-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile
Uniqueness
The uniqueness of (2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile lies in the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The bromine atom, in particular, can participate in unique substitution reactions, differentiating it from its chloro, fluoro, and iodo analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules
Propiedades
IUPAC Name |
(E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-13-2-4-16(17(20)10-13)18-5-3-15(25-18)11-14(12-21)19(23)22-6-8-24-9-7-22/h2-5,10-11H,6-9H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYUJELOIWFORE-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N3CCOCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N3CCOCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
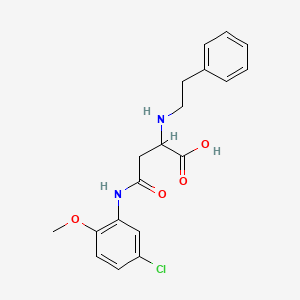
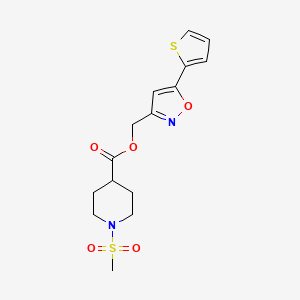

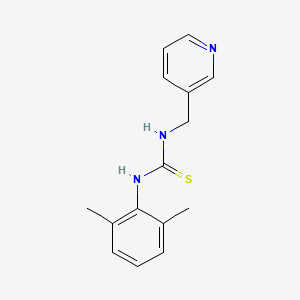
![10-(3-chlorobenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2894736.png)
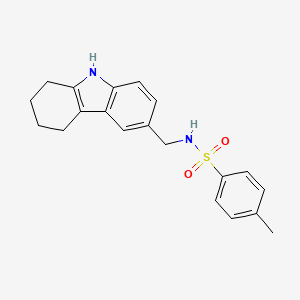

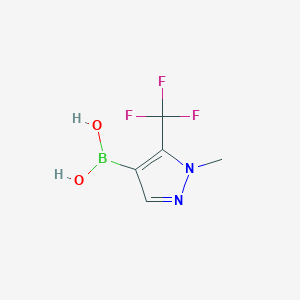
![Ethyl 1-(6-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2894744.png)
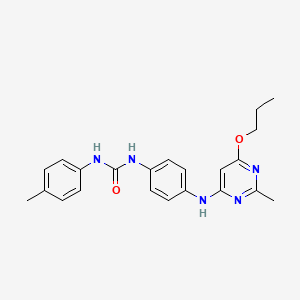
![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894747.png)
![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2894748.png)
![3-(2-pyridylmethyl)-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894750.png)
![Ethyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2894753.png)
